Vinylboronic acid pinacol ester
Description
Nomenclature and Structural Representation in Scholarly Contexts
In scholarly literature, vinylboronic acid pinacol (B44631) ester is systematically named 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane according to IUPAC nomenclature. fishersci.com However, it is more commonly referred to by several other names, including 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane and simply pinacol vinylboronate. nih.govoakwoodchemical.com
Structurally, the compound features a vinyl group (C=C) bonded directly to a boron atom. This boron atom is part of a five-membered ring system known as a dioxaborolane, which is substituted with four methyl groups at the 4 and 5 positions, originating from the pinacol protecting group. This pinacol ester group confers considerable stability to the otherwise reactive vinylboronic acid, making it a readily handleable and storable reagent. sigmaaldrich.com
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane fishersci.com |
| Common Names | Vinylboronic acid pinacol ester, 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, Pinacol vinylboronate nih.govoakwoodchemical.com |
| CAS Number | 75927-49-0 sigmaaldrich.comscbt.com |
| Molecular Formula | C₈H₁₅BO₂ sigmaaldrich.comscbt.com |
Historical Overview of Organoboron Chemistry Pertaining to Vinylboronic Esters
The field of organoboron chemistry dates back to the 19th century, with the first synthesis of a boronic acid reported in 1860. wikipedia.org However, it was the pioneering work of Herbert C. Brown on hydroboration in the mid-20th century that truly unlocked the synthetic potential of organoboranes. This led to a surge in the development of various organoboron compounds, including boronic acids and their esters.
Initially, the synthesis of vinylboronic esters was challenging, often requiring harsh conditions and offering limited stability. google.com The introduction of the pinacol protecting group was a significant advancement, leading to the development of stable, isolable vinylboronic acid pinacol esters. This breakthrough paved the way for their widespread use in a multitude of chemical transformations.
Significance of this compound as a Synthetic Intermediate
This compound is a highly valued building block in organic synthesis due to its unique combination of stability and reactivity. nih.gov The pinacol ester group renders the compound stable to air and moisture, allowing for easy handling and purification. sigmaaldrich.com Despite this stability, the carbon-boron bond can be readily activated under specific reaction conditions, enabling the transfer of the vinyl group to a wide array of substrates. rsc.org This controlled reactivity makes it a versatile reagent for the construction of complex organic molecules. researchgate.net
The formation of new carbon-carbon (C-C) bonds is a fundamental objective in organic synthesis. This compound plays a crucial role in this endeavor, serving as a key component in numerous C-C bond-forming reactions. strath.ac.uk Its ability to deliver a vinyl group with high precision and predictability has made it an indispensable tool for chemists. researchgate.net This is particularly evident in the synthesis of conjugated systems, such as dienes and styrenes, which are important structural motifs in many natural products and functional materials. libretexts.org
Overview of Key Reaction Classes
This compound is most prominently utilized in palladium-catalyzed cross-coupling reactions, a class of reactions that has revolutionized organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry. nih.gov
Suzuki-Miyaura Coupling: The most notable of these is the Suzuki-Miyaura coupling reaction. nih.govlibretexts.org In this reaction, the vinyl group from the boronic ester is transferred to an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly valued for its mild conditions, broad substrate scope, and high functional group tolerance. nih.gov The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the vinyl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org
Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| 3-Iodoindazole | This compound | Pd(PPh₃)₄ | Na₂CO₃ (aq) | 1,4-Dioxane | 3-Vinylindazole | 75% |
Reaction conducted under microwave irradiation at 120 °C for 40 minutes. nih.gov
The utility of this compound extends to other important transformations as well, including Mizoroki-Heck reactions and various copper-catalyzed couplings. sigmaaldrich.comscientificlabs.co.uk Its consistent performance and broad applicability solidify its status as an essential reagent in the modern synthetic chemist's toolkit.
Hydroboration and Borylation Reactions
This compound is a key substrate in various metal-catalyzed reactions, including hydroboration and borylation, which are fundamental processes for creating carbon-boron bonds. These bonds are highly valuable intermediates in organic synthesis.
One notable application is the borylative coupling of this compound with olefins. researchgate.net Research has demonstrated the use of a ruthenium complex, specifically [Ru(CO)Cl(H)(PCy3)2], immobilized in ionic liquids like 1-ethyl-3-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([EMPyr][NTf2]), to catalyze the coupling with styrene (B11656). researchgate.net This method facilitates the selective synthesis of (E)-alkenyl boronates. researchgate.net The reaction proceeds with high conversion rates, often exceeding 90%. researchgate.net The use of ionic liquids as the reaction medium is advantageous as it allows for the efficient immobilization and recycling of the catalyst. researchgate.net
While many processes focus on the synthesis of vinylboronates from alkynes or halides, the reactions of this compound itself are of significant interest. organic-chemistry.orgnih.gov For instance, palladium-catalyzed systems are effective for the borylation of vinyl bromides to produce alkenyl pinacol boronates. nih.gov Furthermore, rhodium(I)-catalyzed transfer C-H borylation has been shown to be applicable to a variety of alkenes, showcasing the versatility of borylation reactions. researchgate.net These methods underscore the compound's role as a precursor to more complex borylated molecules. researchgate.netnih.gov
| Reactant 2 | Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Styrene | [Ru(CO)Cl(H)(PCy3)2] in Ionic Liquid | Borylative Coupling | High conversion (>90%) for the synthesis of (E)-alkenyl boronates. Catalyst can be recycled. | researchgate.net |
| Various Alkenes | Rh(I) Complex | Transfer C-H Borylation | Applicable to a broad range of terminal and internal alkenes with high functional group tolerance. | researchgate.net |
| Vinyl Bromide | PdCl2(CH3CN)2 / Ligand | Palladium-Catalyzed Borylation | Efficiently produces the corresponding alkenyl pinacol boronate. | nih.gov |
Radical Polymerization Processes
This compound (VBpin) has emerged as a valuable monomer in radical polymerization, primarily serving as a precursor to poly(vinyl alcohol) (PVA) and its copolymers. rsc.orgrsc.org Traditional synthesis of vinyl alcohol (VA)-containing copolymers is often challenging due to the poor copolymerization ability of vinyl acetate (B1210297) (VAc), the typical VA precursor, with conjugated monomers like styrene. rsc.orgrsc.orgrmit.edu.vn
VBpin overcomes this limitation. It demonstrates superior copolymerization behavior with styrene (St), enabling the synthesis of vinyl alcohol-styrene copolymers that are otherwise difficult to obtain. rsc.orgrmit.edu.vnresearchgate.net The boryl side chain in the resulting polymer, poly(VBpin-co-St), can be quantitatively transformed into a hydroxyl group through post-polymerization oxidation. rsc.orgresearchgate.net This "side-chain replacement" strategy allows for the creation of VA-styrene copolymers with tunable VA composition ratios, ranging from 11% to 72%. rsc.orgrsc.orgrmit.edu.vn
The monomer reactivity ratios for the radical copolymerization of VBpin (M1) and styrene (M2) have been determined as rVBpin = 0.25 and rSt = 3.77. researchgate.net These values indicate that styrene is more reactive than VBpin and that the resulting copolymer will have a tendency towards blocks of styrene units. researchgate.net
Furthermore, the polymerization can be controlled using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgrmit.edu.vn This allows for the synthesis of copolymers with controlled molar mass and defined architectures. rsc.orgrmit.edu.vn Research has also shown that the radical polymerization of VBpin can involve a back-biting chain transfer reaction, leading to the formation of branched polymer chains. chemrxiv.org Subsequent oxidation of these boron-containing polymers yields branched poly(vinyl alcohol), a structure not readily accessible through conventional polymerization of vinyl acetate. chemrxiv.org
| Comonomer | Polymerization Type | Key Findings | Reference |
|---|---|---|---|
| Styrene (St) | Radical Copolymerization | Allows synthesis of vinyl alcohol-styrene copolymers, inaccessible with vinyl acetate. Reactivity ratios: rVBpin = 0.25, rSt = 3.77. | rsc.orgrmit.edu.vnresearchgate.net |
| Styrene (St) | RAFT Polymerization | Enables control over molar mass of the resulting copolymer. VA composition can be tuned from 11% to 72%. | rsc.orgrsc.orgrmit.edu.vn |
| Maleic Anhydride (B1165640) (MAH) | Radical Copolymerization | The resulting copolymer, poly(VBpin-co-MAH), can act as a catalyst for dehydrative esterification. | researchgate.netresearchgate.net |
| (Homopolymerization) | Radical Polymerization | Proceeds with back-biting chain transfer, leading to branched polymers which can be oxidized to branched PVA. | chemrxiv.org |
Structure
2D Structure
Properties
IUPAC Name |
2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGSPRJLAZGUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997301 | |
| Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75927-49-0 | |
| Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Vinylboronic Acid Pinacol Ester and Its Derivatives
Transition Metal-Catalyzed Borylation Strategies
The formation of a carbon-boron bond through the use of transition metal catalysts offers a direct and versatile route to vinylboronic acid pinacol (B44631) ester. Palladium-catalyzed reactions, in particular, have been extensively studied and are widely employed due to their high efficiency and functional group tolerance. nih.gov
Palladium-Catalyzed Cross-Coupling of Alkenyl Halides or Triflates with Diboron (B99234) Reagents.nih.govresearchgate.netacs.org
A cornerstone of vinylboronic acid pinacol ester synthesis is the palladium-catalyzed cross-coupling reaction between alkenyl halides or triflates and a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govwikipedia.org This method, a variation of the broader Miyaura borylation, provides a direct route to the desired vinylboronate ester under relatively mild conditions. organic-chemistry.orgalfa-chemistry.com The reaction is applicable to a range of alkenyl halides (iodides, bromides) and triflates, offering flexibility in substrate choice. wikipedia.orgorganic-chemistry.org
The Miyaura borylation reaction is a powerful tool for the synthesis of boronate esters from organic halides or triflates. wikipedia.org The catalytic cycle, as proposed based on experimental observations, involves a sequence of fundamental organometallic transformations. alfa-chemistry.com
The catalytic cycle commences with the oxidative addition of the alkenyl halide or triflate to a low-valent palladium(0) species. This palladium complex is typically generated in situ from a palladium(II) precatalyst. alfa-chemistry.com This step involves the insertion of the palladium atom into the carbon-halogen or carbon-oxygen bond of the substrate, resulting in the formation of a square planar palladium(II) intermediate. alfa-chemistry.com
Following oxidative addition, a ligand exchange may occur where a ligand on the palladium(II) complex is replaced by a component from the reaction mixture, often a basic anion. organic-chemistry.orgalfa-chemistry.com This is followed by the crucial transmetalation step. Here, the boron moiety from the diboron reagent is transferred to the palladium center, displacing the halide or triflate and forming a new palladium-boron bond. The driving force for this step is influenced by the nature of the ligands and the high oxophilicity of boron. organic-chemistry.org
The final step of the catalytic cycle is reductive elimination. In this step, the newly formed vinyl group and the boryl group on the palladium(II) center couple and are eliminated from the metal, forming the desired this compound. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. alfa-chemistry.com
The choice of ligands and bases is critical for the success of the Miyaura borylation, significantly impacting reaction efficiency and selectivity. organic-chemistry.org
Ligands: Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The steric and electronic properties of the phosphine ligand can influence the rate of oxidative addition and reductive elimination. Bulky and electron-rich phosphine ligands, such as tri(tert-butyl)phosphine and biaryl monophosphorus ligands, have been shown to be effective for the borylation of sterically hindered or less reactive substrates. organic-chemistry.orgacs.org For instance, the use of a specific biaryl monophosphorus ligand containing an anthracenyl moiety has enabled the efficient borylation of sterically demanding aryl bromides. organic-chemistry.org
Bases: The base plays a crucial role in the catalytic cycle, although its exact function has been a subject of study. organic-chemistry.org It is generally accepted that the base does not activate the diboron reagent directly but rather influences the palladium catalyst. organic-chemistry.orgalfa-chemistry.com Weak bases like potassium acetate (B1210297) (KOAc) and potassium phenoxide (KOPh) are often preferred as stronger bases can promote a competing Suzuki-Miyaura coupling of the product with the starting material, thereby reducing the yield of the desired boronate ester. organic-chemistry.orgalfa-chemistry.com Recent studies have shown that lipophilic bases, such as potassium 2-ethylhexanoate, can significantly improve reaction rates and allow for lower catalyst loadings and milder reaction conditions. acs.orgnih.gov
The interplay between the palladium precursor, ligand, and base is complex and often requires careful optimization for a given substrate. The following table summarizes the effect of different ligands and bases on the yield of a model Miyaura borylation reaction.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(dppf) | dppf | KOAc | DMSO | 80 | High |
| 2 | Pd(dba)₂ | PCy₃ | KOAc | Dioxane | 80 | High |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High |
| 4 | [Pd(allyl)Cl]₂ | t-Bu₃P | CsF | THF | 60 | High |
| 5 | PdCl₂(CH₃CN)₂ | SPhos | NEt₃ | Dioxane | 80 | High |
Table 1. Representative Conditions for Palladium-Catalyzed Miyaura Borylation.
Functional Group Tolerance in Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that serves as a robust method for preparing vinylboronic acid pinacol esters from alkenyl halides or triflates and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). alfa-chemistry.comorganic-chemistry.org A key advantage of this transformation is its remarkable tolerance for a wide variety of functional groups. alfa-chemistry.comrsc.orged.ac.uk This allows for the synthesis of complex and highly functionalized vinylboronates, which are valuable intermediates in organic synthesis. alfa-chemistry.com
The reaction conditions are generally mild, which contributes to its broad functional group compatibility. alfa-chemistry.com Aromatic halides bearing functionalities such as esters, cyanides, nitro groups, and carbonyls can be successfully converted to their corresponding boronic acids using this method. alfa-chemistry.com The choice of base is critical; weaker bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) are preferred, as stronger bases can promote a subsequent Suzuki-Miyaura coupling of the product, thereby reducing the yield. alfa-chemistry.comorganic-chemistry.org The process is mechanistically related to the Suzuki-Miyaura coupling, proceeding through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org However, certain functional groups, such as aldehydes or nitro groups, may be susceptible to a competitive palladium-catalyzed hydride reduction. rsc.org Despite these minor limitations, the high functional group tolerance makes Miyaura borylation a cornerstone in the synthesis of vinylboronic acid pinacol esters. rsc.orged.ac.uk
Copper-Catalyzed Borylation Approaches
Copper catalysis offers a complementary and often more economical alternative to palladium for the synthesis of this compound and its derivatives. These methods exhibit high regio- and stereoselectivity under mild conditions.
One notable approach is the copper(II)-catalyzed β-borylation of acetylenic esters. organic-chemistry.org This reaction proceeds in water, an environmentally benign solvent, and is performed open to the atmosphere. organic-chemistry.org Using catalytic amounts of copper(II) sulfate (B86663) (CuSO₄) and 4-picoline with bis(pinacolato)diboron (B₂pin₂), a variety of substituted alkynoates can be converted into (Z)-β-boryl-α,β-unsaturated esters in high yields. organic-chemistry.org The method shows broad substrate scope, tolerating aliphatic, aryl, and heteroaryl groups, and is chemoselective for the activated alkyne. organic-chemistry.org
Another strategy involves the copper-catalyzed decarboxylative borylation of aryl alkynyl carboxylic acids with B₂pin₂. researchgate.net This reaction, utilizing a CuI catalyst, provides vinyl boronic esters in moderate to good yields and demonstrates good functional group tolerance. researchgate.net Furthermore, copper catalysis enables the formal carboboration of alkynes, creating both a C-B and a C-C bond in a single catalytic cycle. organic-chemistry.org Copper-catalyzed borylation of propargylic alcohols can also yield vinylboronates, among other products, under mild conditions. organic-chemistry.org
Rhodium-Catalyzed Dehydrogenative Borylation of Alkenes
Rhodium-catalyzed dehydrogenative borylation has emerged as a powerful technique for the direct conversion of alkenes into vinylboronate esters. rsc.orgnih.gov This method involves the activation of a vinylic C-H bond, offering an atom-economical route that avoids the need for pre-functionalized substrates like vinyl halides. rsc.orgnih.gov
The reaction typically employs a rhodium catalyst, such as trans-[RhCl(CO)(PPh₃)₂], and a boron source like B₂pin₂ or pinacolborane (HBpin). rsc.orgnih.gov This process can be used to synthesize a variety of vinylboronate esters, including challenging 1,1-disubstituted derivatives, with high selectivity and yield, minimizing side reactions like hydrogenation or hydroboration. rsc.orgnih.gov The reaction conditions can involve conventional heating or microwave irradiation. rsc.orgnih.gov This methodology has also been successfully applied to cyclic alkenes, providing direct access to cyclic 1-alkenylboronic acid pinacol esters, which are valuable synthetic intermediates. nih.gov Furthermore, rhodium catalysts are effective in the deoxygenative borylation of ketones with B₂pin₂, which can produce vinylboronates under mild conditions with broad substrate scope. organic-chemistry.org
Iron-Catalyzed Borylation
The use of iron, an earth-abundant and low-cost metal, presents a sustainable approach to borylation reactions. Ferric chloride (FeCl₃) has been shown to catalyze the efficient monoborylation of alkynes with bis(pinacolato)diboron, yielding E-vinyl boronates with high regio- and stereoselectivity. organic-chemistry.org Iron nanoparticles have also been employed, demonstrating high catalytic activity and the advantage of being recoverable with an external magnetic field for recycling. organic-chemistry.org
Another iron-catalyzed method involves the addition of alkyl radicals, generated from alkyl halides, to ethynylboronic acid pinacol ester. organic-chemistry.org This approach provides Z-vinyl boronates with high stereoselectivity. organic-chemistry.org Additionally, iron complexes bearing specific pincer ligands can catalyze the hydroboration of alkynes with pinacolborane to selectively produce E-isomers. organic-chemistry.org Research has also demonstrated the highly chemo-, regio-, and stereoselective iron-catalyzed hydroboration of both alkenes and alkynes using a bench-stable iron(II) pre-catalyst, highlighting the efficiency and functional group tolerance of these systems. rsc.org
Silver-Catalyzed Hydroboration
Silver catalysis provides an effective means for the formal hydroboration of alkynes, yielding borylalkenes with high selectivity. nih.gov A silver(I)-N-heterocyclic carbene (NHC) complex has been identified as a potent catalyst for this transformation. nih.gov This system allows for the synthesis of a variety of vinylboronates in a regio- and stereoselective manner. nih.gov
In a related application, silver acetate (AgOAc) has been found to catalyze the anti-Markovnikov hydroboration of alkynes, as well as alkenes and 1,3-dienes, using pinacolborane (HBpin). organic-chemistry.org This ligand- and base-free strategy produces (E)-alkenylboronate esters with very good yields and high regio- and stereoselectivity. organic-chemistry.org The silver-catalyzed approach extends to allenes, which also undergo regioselective hydroboration to furnish borylalkenes. organic-chemistry.orgnih.gov
Manganese-Catalyzed Dehydrogenative Borylation
Manganese, another earth-abundant metal, is gaining traction as a catalyst for C-H borylation reactions. A molecularly defined manganese complex has been successfully used to catalyze the dehydrogenative coupling of styrenes with pinacolborane. rsc.org This method is highly selective for dehydrogenative borylation over the competing hydroboration pathway and generates hydrogen gas as the only byproduct, making it an atom-efficient and environmentally friendly process. rsc.org The reaction demonstrates a preference for borylating aromatic alkenes over aliphatic ones and has been used to diversify derivatives of natural products. rsc.org
Manganese(I) complexes, such as FcbpyMn(CO)₃Br, have also been employed for the dehydrogenative borylation of terminal alkynes with HBpin under mild conditions. rsc.org This catalytic system is effective for arylalkynes with both electron-withdrawing and electron-donating substituents. rsc.org Furthermore, certain manganese(II) complexes have proven to be efficient and chemoselective catalysts for the C(sp)-H borylation of terminal alkynes without the need for additives or in-situ activators. chemrxiv.org
Iridium-Catalyzed Borylation
Iridium complexes are highly effective catalysts for the vinylic C-H borylation of various unsaturated compounds with bis(pinacolato)diboron. researchgate.netnih.govcapes.gov.br Iridium(I) complexes paired with bipyridine ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), have been shown to catalyze the borylation of cyclic vinyl ethers like 1,4-dioxene, dihydrofuran, and dihydropyran derivatives. researchgate.netcapes.gov.br These reactions can proceed in nonpolar solvents like hexane (B92381) or octane (B31449) to give the corresponding vinylboron compounds in good yields. researchgate.netcapes.gov.br The reaction with 1,4-dioxene is notably efficient, even occurring at room temperature. researchgate.net
This methodology has been extended to α,β-unsaturated esters and 1-cycloalkenecarboxylates, affording functionalized alkenylboronates in high yields with excellent regio- and stereoselectivity. researchgate.netnih.gov The resulting alkenylboronates can be used in one-pot borylation/Suzuki-Miyaura cross-coupling procedures. nih.gov Neutral iridium(I) complexes with phosphine ligands have also been found to be highly active catalysts for the hydroboration of alkynes with 1,8-naphthalenediaminatoborane, providing another route to styrylboronic acid derivatives. acs.org The iridium-catalyzed borylation of arenes is a well-established, mild method for preparing arylboronic acid esters, which can subsequently be converted to arylboronic acids or aryl trifluoroborates. arkat-usa.orgberkeley.edu
Ruthenium-Catalyzed Borylative Coupling
Ruthenium-catalyzed borylative coupling reactions provide a direct route to functionalized vinyl boronates. One such method involves the oxidative cross-coupling of activated olefins with vinyl boronate derivatives. organic-chemistry.org This approach utilizes the cost-effective [RuCl₂(p-cymene)]₂ catalyst and proceeds under base-free and ligand-free conditions, offering high stereoselectivity for (E,E)-1,3-dienes. organic-chemistry.org The reaction demonstrates broad functional group tolerance, accommodating various alkenyl boronates and activated olefins like acrylates, acrylonitrile, vinyl ketones, and acrylamides. organic-chemistry.org
Another significant advancement is the ruthenium-catalyzed alkene-alkyne coupling reaction. nih.govresearchgate.net This atom-economical process allows for the synthesis of vinyl boronates by reacting allyl boronates with a range of alkynes. nih.gov A key feature of this method is the ability to control the double bond geometry of the resulting vinyl boronate. nih.gov Furthermore, ruthenium-catalyzed olefin cross-metathesis of α-substituted vinyl boronates with different alkenes yields tri-substituted vinyl pinacol boronates. researchgate.net For instance, the cross-metathesis of 2-isopropenyl pinacol boronate with unhindered cross-partners results in moderate yields and high Z-selectivity. researchgate.net
The ruthenium-catalyzed Alder ene reaction between borylated alkynes and terminal alkenes is another effective strategy, producing β,β-disubstituted vinyl boronates with high selectivity for the branched isomer. nih.gov A notable aspect of this reaction is the formal trans addition of the ene subunit across the alkyne, leading to a specific stereochemical outcome. nih.gov
Hydroboration of Alkynes with Pinacolborane
The hydroboration of alkynes using pinacolborane (HBpin) is a fundamental and widely employed method for synthesizing this compound and its derivatives. This reaction involves the addition of a hydrogen-boron bond across the carbon-carbon triple bond of an alkyne.
The hydroboration of terminal alkynes with pinacolborane is a well-established method for preparing (E)-vinylboronates. organic-chemistry.org This reaction can be catalyzed by various systems, including those based on transition metals and even metal-free approaches. organic-chemistry.orgnih.gov The stability and commercial availability of pinacolborane make it a preferred reagent for this transformation. nih.govajuronline.org
Regioselectivity and Stereoselectivity in Hydroboration
The hydroboration of alkynes is significant in terms of both regioselectivity and stereoselectivity, as multiple isomers can potentially be formed. researchgate.net Generally, the hydroboration of terminal alkynes with pinacolborane proceeds with anti-Markovnikov selectivity, where the boron atom adds to the terminal, less substituted carbon atom. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically a syn-addition, meaning the hydrogen and boron atoms add to the same face of the alkyne, resulting in the formation of an (E)-alkenylboronate ester. researchgate.net
However, the stereochemical outcome can be influenced by the choice of catalyst. While many catalysts yield the (E)-isomer, certain ruthenium hydride pincer complexes can catalyze the anti-Markovnikov addition to terminal alkynes to produce Z-vinylboronates with high selectivity. organic-chemistry.orgorganic-chemistry.org This apparent trans-hydroboration occurs via a rearrangement of a coordinated alkyne to a Z-vinylidene intermediate. organic-chemistry.orgorganic-chemistry.org Similarly, manganese(I)-catalyzed hydroboration of terminal alkynes shows divergent stereoselectivity: aryl alkynes predominantly yield Z-isomers, while aliphatic alkynes give E-isomers. nih.govacs.orgchemrxiv.orgnih.gov
For internal alkynes, achieving high regioselectivity can be challenging unless the alkyne is symmetrically substituted. researchgate.net The use of bulky borane (B79455) reagents can enhance regioselectivity in these cases. youtube.com
Catalyst Systems for Hydroboration (e.g., AgOAc, Metal-free, Transition Metal Complexes)
A diverse array of catalysts can be employed for the hydroboration of alkynes with pinacolborane, each with its own advantages in terms of reactivity, selectivity, and cost.
Transition Metal Complexes:
Ruthenium: Ruthenium hydride pincer complexes are effective for the synthesis of Z-vinylboronates from terminal alkynes. organic-chemistry.orgorganic-chemistry.org
Manganese: Manganese(I) alkyl pincer complexes catalyze the hydroboration of terminal alkynes, with selectivity depending on the alkyne substituent (aryl vs. aliphatic). nih.govacs.orgchemrxiv.orgnih.govnih.gov
Cobalt: Cobalt complexes with N-heterocyclic carbene (NHC) ligands are active catalysts for the hydroboration of both terminal and internal alkynes, often under solvent-free conditions. nih.gov
Silver: Silver acetate (AgOAc) catalyzes the anti-Markovnikov hydroboration of alkynes to provide (E)-alkenylboronate esters with high regio- and stereoselectivity under ligand- and base-free conditions. organic-chemistry.org
Metal-Free Systems:
Carboxylic Acids: Simple carboxylic acids can catalyze the direct hydroboration of various terminal and internal alkynes with pinacolborane, offering broad functional group compatibility and high selectivity. organic-chemistry.orgorganic-chemistry.org
Boranes: 9-Borabicyclo[3.3.1]nonane (9-BBN) can be used to catalyze the hydroboration of terminal aromatic alkynes with pinacolborane, which is otherwise sluggish. ajuronline.org Simple borane adducts like H₃B·THF and H₃B·SMe₂ also catalyze the highly regioselective hydroboration of terminal alkynes. organic-chemistry.org
Other: Sodium triethylborohydride (NaHBEt₃) has been shown to catalyze the regioselective hydroboration of terminal alkynes with pinacolborane. chemrxiv.org Tropylium (B1234903) salts and hexamethyldisilazane (B44280) lithium have also been employed as promoters for this transformation. organic-chemistry.org
Table 1: Catalyst Systems for the Hydroboration of Phenylacetylene with Pinacolborane
| Catalyst System | Product | Selectivity | Reference |
| [Ru(PNP)(H)₂(H₂)] | Z-Styrylboronate | High Z-selectivity | organic-chemistry.org |
| cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | Z-Styrylboronate | High Z-selectivity | nih.govacs.orgchemrxiv.orgnih.gov |
| AgOAc | (E)-Styrylboronate | High E-selectivity | organic-chemistry.org |
| 4-(dimethylamino)benzoic acid | (E)-Styrylboronate | Exclusive E-selectivity | organic-chemistry.org |
| 9-BBN | (E)-Styrylboronate | High E-selectivity | ajuronline.org |
| NaHBEt₃ | (E)-Styrylboronate | Exclusive E-selectivity | chemrxiv.org |
Influence of Reaction Conditions (e.g., Temperature, Solvents, Additives)
Reaction conditions play a crucial role in the outcome of the hydroboration of alkynes with pinacolborane, affecting reaction rates, yields, and sometimes selectivity.
Temperature: The reaction temperature can significantly impact the conversion rate. For instance, in the NaHBEt₃-catalyzed hydroboration of phenylacetylene, increasing the temperature from 60 °C to 80 °C led to complete conversion in a shorter time. chemrxiv.org Catalyst-free hydroborations often require elevated temperatures, such as 110 °C, to achieve good yields. researchgate.netrsc.org In contrast, some manganese-catalyzed systems operate effectively at milder temperatures of 50–70 °C. nih.govacs.orgchemrxiv.orgnih.gov
Solvents: The choice of solvent can influence the reaction efficiency. In the NaHBEt₃-catalyzed system, running the reaction neat (without solvent) or with minimal solvent resulted in higher conversions compared to using solvents like toluene, THF, or dioxane. chemrxiv.org For carboxylic acid-catalyzed hydroborations, nonpolar solvents are generally preferred over polar ones. organic-chemistry.org Some modern catalytic systems, such as those based on cobalt-NHC complexes, allow for efficient hydroboration under solvent-free conditions. nih.gov
Additives: While many catalytic systems for hydroboration are designed to be additive-free, the presence of certain substances can be critical. For example, in the synthesis of this compound from vinyl halides and Grignard reagents, the use of a polymerization inhibitor is necessary to prevent the unstable product from polymerizing. google.com In some palladium-catalyzed borylations, a tertiary amine base is crucial for the selective formation of the carbon-boron bond. organic-chemistry.org
Radical Chain Additions to this compound
Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions typically proceed through a chain mechanism involving radical intermediates.
One example is the radical addition of xanthates to this compound. sigmaaldrich.com This process allows for the introduction of a xanthate group onto the vinyl moiety. Furthermore, this compound can undergo radical polymerization, a process that involves a backbiting chain transfer reaction to the polymer backbone. nih.govresearchgate.net This leads to the formation of branched chains. nih.govresearchgate.net
The boronate group in alkylboronic esters can also be activated to generate radicals for subsequent reactions. For instance, the activation of boronic acid pinacol esters with a Lewis base can facilitate Giese-type addition reactions. maastrichtuniversity.nl This strategy has been employed in the synthesis of various functionalized molecules. maastrichtuniversity.nl
Synthesis from Organometallic Reagents (e.g., Grignard or Lithium Reagents)
A common and versatile method for the synthesis of this compound involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with a boron source. organic-chemistry.orgnih.govresearchgate.net
Vinyl Grignard reagents, prepared from vinyl halides, react with pinacolborane at ambient temperature in solvents like tetrahydrofuran (B95107) (THF) to produce this compound in good yields. organic-chemistry.orgorganic-chemistry.orgnih.govescholarship.org An intermediate dialkoxy alkylborohydride is formed, which then eliminates hydridomagnesium bromide. organic-chemistry.orgnih.gov This method can also be performed under Barbier conditions, where the Grignard reagent is formed in situ in the presence of pinacolborane. organic-chemistry.orgnih.govescholarship.org This one-pot procedure is efficient and can prevent side reactions like Wurtz coupling. nih.gov Alternatively, vinyl Grignard reagents can react with trialkyl borates, such as trimethyl borate (B1201080), followed by treatment with pinacol. google.com
Similarly, organolithium reagents can be used to synthesize boronic esters. nih.govresearchgate.netacs.org For example, vinyl lithium can be reacted with a suitable boron electrophile to generate the desired this compound. The use of organolithium reagents is a fundamental approach in the preparation of boronic acids and their esters. arkat-usa.org
Table 2: Synthesis of this compound from Organometallic Reagents
| Organometallic Reagent | Boron Source | Key Features | Reference |
| Vinylmagnesium bromide | Pinacolborane | Ambient temperature, good yields, can be done under Barbier conditions | organic-chemistry.orgnih.govescholarship.org |
| Vinylmagnesium chloride/bromide | Trimethyl borate then pinacol | Requires low temperatures for Grignard formation with trimethyl borate | google.com |
| Vinyllithium (B1195746) | Trialkoxyboranes/Bis(pinacolato)diboron | General method for boronic ester synthesis | nih.govresearchgate.netacs.org |
Transformation from α,β-Unsaturated Acetals
A novel methodology for the synthesis of organoborates, specifically alkoxy-functionalized butadienyl- and styrylboronic esters, has been developed utilizing α,β-unsaturated acetals as starting materials. organic-chemistry.org This approach provides a valuable route to this compound derivatives that are effective in subsequent cross-coupling reactions. organic-chemistry.org
Detailed Research Findings
The synthesis initiates with the metalation of α,β-unsaturated acetals using sec-Butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This step generates a vinyllithium intermediate. This intermediate is then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropyl pinacolborate) to yield the desired this compound derivative.
This method has been successfully applied to both cyclic and acyclic α,β-unsaturated acetals, demonstrating its versatility. The resulting alkoxy-functionalized butadienyl- and styrylboronic esters are valuable building blocks in organic synthesis. For instance, they have been shown to couple efficiently with a variety of aryl halides under mild Suzuki-Miyaura cross-coupling conditions. organic-chemistry.org This two-step sequence from the acetal (B89532) provides an effective pathway for the synthesis of aromatic ketones. organic-chemistry.org
The reaction proceeds with good yields, making it a practical approach for accessing these useful boronic esters. The table below summarizes the outcomes for different α,β-unsaturated acetal substrates.
Table 1. Synthesis of Vinylboronic Esters from α,β-Unsaturated Acetals
| Substrate (α,β-Unsaturated Acetal) | Product (this compound Derivative) | Yield (%) |
|---|---|---|
| 3,3-diethoxy-1-propene | (E)-3,3-diethoxy-1-propenylboronic acid pinacol ester | 75 |
| 1,1-dimethoxy-2-phenylethene | (E)-2,2-dimethoxy-1-phenylthis compound | 80 |
Chemical Reactivity and Mechanistic Investigations
Cross-Coupling Reactions
Vinylboronic acid pinacol (B44631) ester is a key substrate in several palladium-catalyzed cross-coupling reactions, enabling the formation of complex organic molecules.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and vinylboronic acid pinacol ester is a frequently employed coupling partner. nih.govnih.gov This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. libretexts.org The use of this compound allows for the introduction of a vinyl group into various organic scaffolds. The reaction is valued for its broad substrate scope and high tolerance for various functional groups. nih.govnih.gov
The catalytic cycle of the Suzuki-Miyaura reaction involving this compound proceeds through three key steps: libretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is often the rate-determining step of the reaction. libretexts.org
Transmetalation: The vinyl group from the this compound is then transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic borate (B1201080) species. youtube.com The exact mechanism of transmetalation has been a subject of extensive study, with evidence suggesting that boronic esters can transmetalate directly without prior hydrolysis. nih.gov The rate of this step is influenced by the nature of the boronic ester and the electron density of the oxygen atoms in the ester. nih.gov
Reductive Elimination: The final step is the reductive elimination of the coupled product (R-vinyl) from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
A general representation of the Suzuki-Miyaura catalytic cycle is shown below:
Figure 1:libretexts.orgA significant feature of the Suzuki-Miyaura coupling is its high degree of stereoselectivity. The reaction typically proceeds with retention of the configuration of the double bond in the this compound. rsc.org This means that if the starting vinylboronic ester is the (E)-isomer, the resulting coupled product will also have the (E)-configuration, and vice versa. This stereochemical fidelity is a crucial aspect for the synthesis of complex molecules where precise control of stereochemistry is required. rsc.org Both the transmetalation and reductive elimination steps of the catalytic cycle generally proceed with retention of stereochemistry. libretexts.org
The Suzuki-Miyaura coupling using this compound exhibits a broad substrate scope and is compatible with a wide array of functional groups. nih.govnih.gov This allows for the synthesis of highly functionalized molecules.
Table 1: Examples of Substrate Scope in Suzuki-Miyaura Coupling with this compound
| Coupling Partner (Organohalide/Triflate) | Catalyst/Conditions | Product | Yield | Reference |
| 3-Iodo-5-nitroindazole | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, MW | 5-Nitro-3-vinylindazole | 60% | nih.gov |
| 3-Iodo-5-methoxyindazole | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, MW | 5-Methoxy-3-vinylindazole | 43% | nih.gov |
| Aryl and Heteroaryl Bromides/Triflates | Pd catalyst | 2-Substituted Piperidines | Good to Excellent | nih.gov |
| Heteroaryl Chlorides and Bromides | Palladium-NHC catalyst | (Hetero)aryl-vinyl compounds | Good to High | nih.gov |
| Aryl Halides | Pd Nanoparticles in Organogel | Biaryl compounds | - | researchgate.net |
The reaction tolerates various functional groups, including esters, ketones, amines, and nitro groups. nih.govnih.gov However, certain functional groups on the boronic acid, such as carboxylic acids and phenols, can sometimes inhibit the reaction. nih.gov The stability of the boronic acid ester is also a factor, as unstable boronic acids can lead to side reactions like protodeboronation, especially at higher temperatures. nih.govnih.gov
This compound is instrumental in the synthesis of biaryl compounds and conjugated systems. researchgate.net These structures are prevalent in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura coupling allows for the direct and efficient formation of a carbon-carbon bond between an aromatic ring and the vinyl group, leading to the creation of vinylarenes. These vinylarenes can then be further functionalized or used as building blocks for more complex conjugated systems, such as polyenes and dendrimers. sigmaaldrich.com For instance, a "double" Heck-Mizoroki arylation of this compound has been used to create β,β-diarylated vinyl boronates, which can then react with another aryl halide to form π-extended systems. sigmaaldrich.com
This compound can also participate in Mizoroki-Heck reactions, often as part of a cascade or sequential reaction sequence. sigmaaldrich.comsigmaaldrich.com The Mizoroki-Heck reaction typically involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. libretexts.org In the context of this compound, it can be involved in cascade reactions where an initial Heck reaction is followed by a subsequent coupling or cyclization. nih.gov
Mechanistic studies have shown that in the Heck-Mizoroki reaction of a vinylboronate ester with aryl iodides, the oxidative addition step is not rate-determining. nih.gov These findings have been applied to develop reaction conditions for the coupling of hindered vinylboronate esters. nih.gov For example, a dienylboronate ester, formed via a Heck-Mizoroki coupling, was further transformed through a series of stereoselective reactions to synthesize a precursor for the natural product viridenomycin. nih.gov
Suzuki-Miyaura Coupling Reactions
Addition Reactions
In addition to cross-coupling reactions, this compound participates in various addition reactions, further highlighting its synthetic versatility.
A regio- and stereoselective synthesis of trisubstituted alkenes has been developed utilizing a gold(I)-catalyzed hydrophosphoryloxylation of haloalkynes. sigmaaldrich.com The resulting intermediate can then undergo a palladium-catalyzed cross-coupling reaction with reagents like this compound. This sequential process allows for the controlled construction of highly substituted olefinic structures. sigmaaldrich.com
This compound can act as a dienophile in Diels-Alder reactions, a powerful cycloaddition for the formation of six-membered rings. conicet.gov.arrsc.org The reaction of this compound with cyclopentadiene (B3395910) has been studied under thermal conditions, yielding the corresponding cycloadducts. conicet.gov.ar Theoretical studies, such as Density Functional Theory (DFT), have been employed to understand the reactivity and selectivity of these reactions. conicet.gov.arnih.govacs.org These studies have provided insights into the electronic effects and distortion energies that govern the experimental outcomes of these [4+2] cycloadditions. nih.govacs.org The resulting cycloadducts can be further functionalized, for example, through in situ oxidation to produce substituted norbornenols. rsc.org
Interactive Data Table: Diels-Alder Reaction of this compound with Cyclopentadiene
| Diene | Dienophile | Conditions | Yield (%) | Reference |
| Cyclopentadiene | This compound | Toluene, 170 °C | 96 | conicet.gov.ar |
Copper-Catalyzed Enantioselective Hydroallylation
Copper-catalyzed reactions have emerged as a powerful tool for the enantioselective functionalization of this compound. One notable example is the copper-catalyzed regio- and enantioselective hydroallylation of alkenyl boronates and boramides. organic-chemistry.org This method utilizes a copper catalyst with a chiral Walphos ligand to synthesize highly enantioenriched secondary borylalkanes from alkenylboronates, hydrosilanes, and allylic phosphates. organic-chemistry.org The reaction proceeds with high yields and enantioselectivities, reaching up to 99% ee. organic-chemistry.org This transformation enables the efficient formation of C-C bonds through a tandem hydrocupration and allylation process. organic-chemistry.org However, limitations have been noted with cis- and trisubstituted alkenylboron substrates, which exhibit lower reactivity or enantioselectivity. organic-chemistry.org
The scope of copper-catalyzed reactions extends to the cross-coupling of allylboronic acid pinacol ester with various haloalkanes. thieme-connect.de This process, catalyzed by copper(I) iodide, facilitates the formation of C(sp3)–C(sp3) bonds under mild conditions. thieme-connect.de Mechanistic investigations suggest the in situ formation of an allylcopper intermediate via transmetalation, which then reacts with the haloalkane. thieme-connect.de
Furthermore, copper catalysis has been employed for the asymmetric hydroboration of 1,3-enynes using pinacolborane, providing access to chiral allenylboronates with high enantioselectivities. rsc.org Additionally, enantioselective copper hydride (CuH)-catalyzed hydroallylation of vinylarenes has been successfully achieved, demonstrating the versatility of copper catalysts in these transformations. nih.gov
Radical Additions to Vinyl Boronic Esters (e.g., Decarboxylative Radical Additions)
Radical additions to vinyl boronic esters represent a significant and versatile method for the synthesis of functionalized alkyl boronic esters. bris.ac.ukbris.ac.uk A prominent example is the visible-light-mediated decarboxylative radical addition of carboxylic acids to vinyl boronic esters. bris.ac.uknih.gov This reaction, proceeding under mild photoredox catalysis, allows for the direct conversion of abundant carboxylic acids, including α-amino and α-oxy acids, into the corresponding alkyl boronic esters. bris.ac.uknih.gov A key feature of this reaction is the generation of a stabilized α-boryl radical intermediate. bris.ac.uk Mechanistic studies, including deuterium-labeling and DFT calculations, have supported a radical-polar crossover mechanism involving an unprecedented single-electron reduction of this α-boryl radical to an α-boryl anion, which is subsequently protonated. bris.ac.ukbris.ac.uk
This methodology has been extended to the use of redox-active esters derived from alkyl carboxylic acids, which also undergo visible light-mediated decarboxylative radical addition to vinyl boronic acid pinacol ester under metal-free conditions. rsc.org This approach is applicable to a broad range of primary, secondary, and tertiary carboxylic acids. rsc.org
Furthermore, a metallaphotoredox-catalyzed decarboxylative conjunctive cross-coupling of vinyl boronic esters with carboxylic acids and aryl iodides has been developed. bris.ac.uk This three-component reaction yields complex benzylic boronic ester products by trapping the intermediate α-boryl radical with an aryl nickel complex. bris.ac.uk
Another variation involves the photoredox-mediated deoxygenative radical addition of aromatic carboxylic acids to vinyl boronic esters. nih.govchemrxiv.org This method utilizes triphenylphosphine (B44618) as a deoxygenating agent to generate an acyl radical in situ, which then adds to the vinyl boronic ester. nih.govchemrxiv.org
The versatility of radical additions is further highlighted by the three-component 1,2-carboamination of vinyl boronic esters. rsc.org In this catalyst-free, visible-light-irradiated reaction, in situ generated vinylboron ate complexes react with N-chloro-carbamates/carboxamides and organolithium reagents to produce valuable 1,2-aminoboronic esters. rsc.org The mechanism involves the addition of an amidyl radical to the vinylboron ate complex, followed by oxidation and a 1,2-alkyl/aryl migration. rsc.org
Table 1: Examples of Radical Additions to this compound
| Reaction Type | Radical Source | Catalyst/Conditions | Product Type | Ref. |
| Decarboxylative Radical Addition | Carboxylic Acids | Photoredox Catalyst (e.g., Iridium complex) | Alkyl Boronic Esters | bris.ac.uknih.gov |
| Decarboxylative Radical Addition | Redox-Active Esters | Visible Light, Metal-Free | Alkyl Boronic Esters | rsc.org |
| Decarboxylative Conjunctive Cross-Coupling | Carboxylic Acids, Aryl Iodides | Metallaphotoredox (Nickel/Photocatalyst) | Benzylic Boronic Esters | bris.ac.uk |
| Deoxygenative Radical Addition | Aromatic Carboxylic Acids | Photoredox Catalyst, PPh₃ | β-Keto-gem-boryl/Aryl-alkanes | nih.govchemrxiv.org |
| 1,2-Carboamination | N-Chloro-carbamates/carboxamides, Organolithiums | Visible Light, Catalyst-Free | 1,2-Aminoboronic Esters | rsc.org |
Hydrosilylation of Vinylboronic Esters
Hydrosilylation, the addition of a silicon-hydride bond across the double bond of vinylboronic esters, provides a direct route to geminal and vicinal borosilanes. acs.orgwikipedia.org These products are valuable synthetic intermediates. acs.org
A photoredox metal-free hydrosilylation of vinylboronic esters has been developed, offering an atom-economical and environmentally friendly method for synthesizing these borosilanes. acs.org Mechanistic studies indicate that this reaction proceeds through a photoredox-initiated hydrogen atom transfer (HAT) catalysis and a subsequent radical addition pathway. acs.org
In addition to photocatalytic methods, photo-triggered copper(II) chloride-catalyzed hydrosilylation of vinylboronic esters has also been reported. acs.org This method is effective for both cyclic and acyclic silanes and tolerates various functional groups. acs.org The reaction can also be applied to 1-(trifluoromethyl)vinylboronic acid hexylene glycol ester, providing access to α-trifluoromethyl alkylboron compounds. acs.org Mechanistic evidence supports a radical pathway for this addition reaction. acs.org
The hydrosilylation of alkenes, in general, is a well-established process, often catalyzed by transition metals like platinum. wikipedia.org The reaction typically follows an anti-Markovnikov addition pattern. wikipedia.org
Table 2: Hydrosilylation of Vinylboronic Esters
| Catalyst System | Reaction Conditions | Product Type | Key Features | Ref. |
| Organic Photoredox Catalyst | Visible Light | Geminal and Vicinal Borosilanes | Metal-free, high atom economy | acs.org |
| CuCl₂ | 365 nm UV light | Alkylboronic Esters | Mild conditions, tolerates functional groups | acs.org |
Addition of α-Borylated Organometallics to Electrophiles
The conversion of the relatively unreactive C-B bond in boronic esters to a more nucleophilic species allows for reactions with a broader range of electrophiles. The addition of an aryllithium to an allylboronic ester generates a highly nucleophilic allylboronate complex. acs.org This activation strategy significantly enhances the reactivity, enabling additions to various electrophiles such as tropylium (B1234903) cations, benzodithiolylium salts, activated pyridines, Eschenmoser's salt, and fluorinating agents like Selectfluor. acs.org These reactions proceed with high regio- and stereocontrol, providing access to complex molecules, including those with quaternary stereocenters. acs.org
Similarly, the formation of boron "ate" complexes from pinacol boronic esters and tert-butyl lithium, followed by transmetalation to copper, generates configurationally stable organocopper(I) species. nih.gov These intermediates can then undergo stereospecific cross-coupling reactions with a variety of electrophiles, including alkynyl bromides, allyl halides, and acyl chlorides. nih.gov
The synthesis of boronic esters can also be achieved through the reaction of organometallic reagents, such as organolithium or Grignard reagents, with boron-containing electrophiles like bis(pinacolato)diboron (B136004). researchgate.net
Rearrangement Reactions
This compound and its derivatives can undergo rearrangement reactions, often catalyzed by acid. These rearrangements can lead to the formation of new carbon-carbon bonds and the generation of different functional groups.
A well-known related rearrangement is the pinacol rearrangement, where a 1,2-diol is converted to a carbonyl compound under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of a hydroxyl group, formation of a carbocation, and a subsequent 1,2-alkyl or aryl shift. wikipedia.org The migratory aptitude of the shifting group often dictates the product distribution. wikipedia.org While not a direct rearrangement of this compound itself, understanding the principles of pinacol-type rearrangements is relevant to the potential reactivity of diol-protected boronic esters. For instance, the Baeyer-Villiger rearrangement, which involves the oxidation of ketones to esters, shares a similar rearrangement step. msu.edu
In the context of vinylboronic ester chemistry, rearrangement reactions have been observed in specific transformations. For example, in a three-component 1,2-carboamination reaction, a 1,2-alkyl/aryl migration from boron to an adjacent carbon is a key step in the formation of the final product. rsc.org
1,2-Metallate Rearrangements (e.g., Aryne-triggered)
A significant reaction pathway for this compound involves the 1,2-metallate rearrangement of its corresponding ate-complex. This process is a powerful method for constructing substituted alkylboron compounds. rsc.org An exemplary case is the aryne-triggered annulative coupling, which results in the stereoselective formation of cyclic borinic esters. rsc.orgdocumentsdelivered.com
This annulation cascade has been demonstrated with a variety of vinylboronic esters, arynes, and migrating groups, showcasing its utility in creating molecular complexity. rsc.org
Radical-Polar Crossover Reactions
Vinylboron ate complexes, derived from this compound, exhibit unique reactivity in radical-polar crossover reactions. nih.gov In this type of transformation, carbon radicals add efficiently to the vinylboron ate complex. nih.govx-mol.com The resulting adduct, a radical anion, then undergoes a radical-polar crossover event. nih.govacs.org
This crossover prompts a 1,2-alkyl or 1,2-aryl shift from the boron atom to the adjacent α-carbon center. nih.govx-mol.com This sequence results in the formation of two new carbon-carbon bonds and produces secondary or tertiary alkyl boronic esters. nih.govacs.org A key feature of this metal-free cascade is that the valuable boronic ester moiety is retained in the product, making it available for subsequent chemical modifications. nih.govx-mol.com This methodology provides access to a diverse range of molecules, including perfluoroalkylated alcohols, γ-lactones, and compounds with quaternary carbon centers, starting from commercially available materials. nih.govx-mol.com The process can be initiated by light, expanding its applicability. researchgate.net This strategy has also been extended to dienylboronate complexes for the synthesis of functionalized allylboronic esters. acs.org
Polymerization Reactions
This compound (VBpin) serves as a valuable monomer in polymer chemistry, undergoing various polymerization reactions to create polymers with unique properties and functionalities.
Radical Polymerization of this compound
This compound is a suitable monomer for radical polymerization. rsc.org The vacant p-orbital on the boron atom is thought to stabilize the growing chain-growth radical, facilitating the polymerization process. researchgate.net This reactivity allows for the synthesis of homopolymers and the incorporation of the vinylboronate unit into copolymers. chemrxiv.orgresearchgate.net However, studies have shown that as the feed ratio of VBpin increases in radical copolymerizations, the molecular weight of the resulting copolymers tends to decrease, suggesting the occurrence of chain transfer reactions. chemrxiv.org
Backbiting Chain Transfer and Branched Polymer Formation
A notable characteristic of the radical polymerization of VBpin is its propensity to undergo a backbiting chain transfer reaction. chemrxiv.orgacs.orgchemrxiv.org In this process, the growing polymer radical abstracts a hydrogen atom from the polymer backbone, creating a mid-chain radical. chemrxiv.orgchemrxiv.org Propagation from this new radical site leads to the formation of branched polymer chains. chemrxiv.orgacs.orgchemrxiv.org
This branching is a distinctive feature compared to the polymerization of vinyl acetate (B1210297) (VAc), a common precursor for poly(vinyl alcohol) (PVA). In VAc polymerization, chain transfer primarily occurs to the pendant methyl group of the acetyl unit, which does not result in a branched PVA after saponification. chemrxiv.orgacs.org The subsequent oxidation of the boron pendants in the branched poly(this compound) yields branched poly(vinyl alcohol), a structure not readily accessible through conventional methods. chemrxiv.orgacs.orgchemrxiv.org The degree of branching in the final PVA can be tuned by copolymerizing VBpin with VAc. acs.orgchemrxiv.org
Copolymerization with Styrene (B11656) and other Vinyl Monomers
This compound can be effectively copolymerized with styrene via radical polymerization. researchgate.netrmit.edu.vnrsc.org This copolymerization is significant because the resulting poly(VBpin-co-styrene) can be oxidized to produce vinyl alcohol-styrene copolymers. rmit.edu.vnrsc.org These copolymers are challenging to synthesize using vinyl acetate, the typical precursor for vinyl alcohol units, due to unfavorable reactivity ratios with styrene. researchgate.netrmit.edu.vnrsc.org The vinyl alcohol composition in the final copolymer can be controlled over a range, for instance, from 11% to 72%. rmit.edu.vnrsc.org
The monomer reactivity ratios for the copolymerization of VBpin and styrene (St) were determined to be rVBpin = 0.25 and rSt = 3.77, indicating that styrene is more reactive toward its own radical and the VBpin radical. researchgate.net VBpin has also been copolymerized with other monomers, such as maleic anhydride (B1165640), to create polymers with catalytic properties. researchgate.net
Table 1: Monomer Reactivity Ratios for Copolymerization with Styrene
| Monomer 1 | Monomer 2 | r1 | r2 | Source |
|---|---|---|---|---|
| VBpin | Styrene | 0.25 | 3.77 | researchgate.net |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
The polymerization of this compound can be controlled using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization techniques. rsc.orgresearchgate.net RAFT polymerization enables the synthesis of well-defined polymers with controlled molar masses and low dispersities. rsc.orgrmit.edu.vn This method has been successfully applied to produce both homopolymers of VBpin and block copolymers. rsc.org
For example, RAFT has been used in the copolymerization of VBpin with styrene, allowing for control over the molar mass of the resulting vinyl alcohol-styrene copolymers after oxidation. rmit.edu.vnrsc.org The "living" character of RAFT polymerization also permits the synthesis of block copolymers, such as those incorporating poly(ethylene glycol) (PEG) segments with poly(4-vinylphenylboronic acid), a derivative of VBpin. nih.govresearchgate.net The successful application of RAFT demonstrates its utility in creating advanced polymer architectures containing boron, which can serve as precursors to functional materials like micellar sugar sensors or novel copolymers. rmit.edu.vnnih.govresearchgate.net
Post-Polymerization Oxidation to Poly(vinyl alcohol) and Derivatives
The polymerization of this compound (VBpin) offers a versatile platform for the synthesis of poly(vinyl alcohol) (PVA) and its derivatives. This is achieved through a post-polymerization oxidation step, where the boronic ester functionalities on the polymer backbone are converted to hydroxyl groups. This method provides access to PVA architectures that are not readily accessible through the conventional method of vinyl acetate polymerization followed by saponification. acs.org
One notable application is the synthesis of branched poly(vinyl alcohol). Radical polymerization of VBpin can involve a backbiting chain transfer reaction, leading to the formation of branched polymer chains. Subsequent oxidation of the resulting poly(this compound) yields branched PVA. acs.org This approach allows for tuning the degree of branching by copolymerizing VBpin with vinyl acetate, which in turn influences the physical properties of the resulting PVA, such as its solubility in water and crystallization behavior. acs.org
Furthermore, the copolymerization of VBpin with other monomers, such as styrene, followed by oxidation, allows for the synthesis of vinyl alcohol-styrene copolymers. researchgate.netrsc.org This is significant because the direct copolymerization of vinyl acetate with styrene is challenging. The use of VBpin as a comonomer provides a route to these materials, with the composition of the resulting copolymer being tunable by adjusting the monomer feed ratios. rsc.org Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can be employed to control the molar mass of the copolymers. rsc.orgrsc.org The conversion of the boron pendants to hydroxyl groups can be monitored by spectroscopic methods like IR and ¹H NMR. researchgate.net
The oxidation of the boronic ester to the alcohol is a key step in this process. This transformation allows for the creation of well-defined copolymers containing vinyl alcohol units. The properties of these copolymers, including solubility and glass-transition temperature, can be tailored by varying the composition ratio of the monomers. rsc.org
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT calculations have been instrumental in elucidating the mechanistic pathways, electronic characteristics, and stereochemical outcomes of reactions involving vinylboronic acid pinacol (B44631) ester.
Mechanistic Investigations of Reaction Pathways
DFT studies have been extensively applied to understand the mechanism of the Diels-Alder reaction between vinylboronic acid pinacol ester and cyclopentadiene (B3395910). conicet.gov.ar These calculations have confirmed that the reaction proceeds via a concerted mechanism. conicet.gov.ar Theoretical modeling of competitive concerted and stepwise radical pathways indicated that the concerted [4+2] cycloaddition is the favored route. conicet.gov.ar
In the context of radical polymerization, DFT has been used to investigate the copolymerization of this compound (VBpin) with styrene (B11656). researchgate.net These theoretical studies have helped to rationalize the monomer reactivity ratios and the character of VBpin as an electron-rich conjugated monomer. researchgate.netacs.org Furthermore, computational investigations have explored the potential for back-biting chain transfer reactions during the radical polymerization of VBpin, leading to the formation of branched polymers. chemrxiv.org
Analysis of Electronic Effects and Orbital Overlap
The electronic nature of this compound plays a crucial role in its reactivity, a facet that has been explored through DFT. In Diels-Alder reactions, the regioselectivity and the relative reactivity of boronic esters are attributed to electronic effects arising from orbital overlap. conicet.gov.arnih.gov These interactions correlate with the energies of the dienophile's vacant orbitals. conicet.gov.arnih.gov
Specifically, the enhanced reactivity of some dienophiles in these reactions is explained by more stabilizing interaction energies, which originate from a stronger normal electron demand orbital interaction (HOMOdiene → LUMOdienophile). conicet.gov.ar Transformations with higher reaction rates have been associated with lower energy unoccupied molecular orbitals, leading to more potent HOMO(diene) → π*(dienophile) interactions. conicet.gov.ar DFT-based investigations have also been consistent with the characterization of this compound as an electron-rich conjugated monomer in radical polymerizations. acs.org
Correlation between Boron-Carbon Bond Lengths and Reactivity
While detailed studies focusing specifically on the correlation between the boron-carbon bond length and the reactivity of this compound are not extensively reported in the available literature, some insights can be drawn from broader DFT studies. In the context of retro-Diels-Alder reactions of related cycloadducts, DFT and Atoms-In-Molecules (AIM) analyses have shown that delocalizations involving the C-X bond (where X is a substituent) can lead to the elongation of the C-C bond being cleaved, which in turn promotes the reaction. nih.gov A correlation has been observed between the population of the antibonding orbital of the scissile C-C bond in the ground state and the Gibbs free energy of activation. nih.gov Such principles could potentially be applied to understand the role of the C-B bond in reactions involving this compound, though specific studies are needed.
Understanding Stereoselectivity
DFT calculations have been pivotal in understanding and predicting the stereoselectivity of Diels-Alder reactions involving this compound. In its reaction with cyclopentadiene, a moderate to excellent exo-stereoselectivity is generally observed. researchgate.net Theoretical studies of these thermal reactions have provided insights into the substituent effects that govern this stereochemical outcome. researchgate.net
The factors controlling endo/exo selectivity in Lewis acid-catalyzed Diels-Alder reactions have also been computationally explored. rsc.org These studies reveal that the choice of Lewis acid can dramatically influence the stereochemical course of the reaction. For instance, in related systems, the use of a bulky Lewis acid like B(C6F5)3 can lead to almost exclusive exo-selectivity, not necessarily due to steric hindrance in the endo transition state, but from a more favorable interplay of less destabilizing strain energy and stronger reactant interaction along the exo pathway. rsc.org Non-covalent interactions are also found to be a key factor in stabilizing the exo approach. rsc.org
Molecular Modeling and Simulations
Molecular modeling, primarily through DFT calculations, has been the main computational tool to simulate the behavior of this compound in chemical reactions. These models have been successfully used to reproduce and explain experimental reactivity and selectivity patterns in Diels-Alder reactions. conicet.gov.arnih.gov The computational methods have provided detailed geometries of transition states and reaction coordinates. researchgate.net
While extensive molecular dynamics simulations to study the broader conformational landscape or solvation effects of isolated this compound are not widely reported in the reviewed literature, the application of DFT provides a solid foundation for understanding its intrinsic properties and reactivity.
Activation Strain Analysis
The Distortion/Interaction-Activation Strain Model (D/I-ASM) has been applied to provide a quantitative rationale for the observed reactivity of this compound in [4+2] cycloadditions. conicet.gov.arnih.gov This model deconstructs the activation energy into two components: the activation strain (or distortion energy), which is the energy required to distort the reactants into their transition state geometries, and the interaction energy between the distorted reactants. nih.gov
| Reactant System | Reaction Type | Computational Finding | Reference |
|---|---|---|---|
| This compound + Cyclopentadiene | Diels-Alder | Favors a concerted mechanism over stepwise radical pathways. | conicet.gov.ar |
| This compound + Styrene | Radical Copolymerization | Characterized as an electron-rich conjugated monomer. | researchgate.netacs.org |
| This compound | Radical Polymerization | Potential for back-biting chain transfer leading to branched polymers. | chemrxiv.org |
| Reaction | Key Factor from D/I-ASM | Outcome | Reference |
|---|---|---|---|
| Diels-Alder of Vinyl vs. Allenylboronic acid pinacol esters | Distortion Energy | Lower distortion energy for the vinyl compound leads to higher reactivity. | conicet.gov.arnih.gov |
| Diels-Alder of Boronic vs. Carboxylic Esters | Interaction Energy | More stabilizing interaction energies explain reactivity differences. | conicet.gov.ar |
Advanced Applications in Synthetic Organic Chemistry
Stereoselective Synthesis of Complex Molecules
The pinacol (B44631) ester of vinylboronic acid is a key player in stereoselective synthesis, allowing for precise control over the three-dimensional arrangement of atoms in a molecule. This control is fundamental in the synthesis of pharmaceuticals and other complex organic compounds.
Synthesis of Trisubstituted Alkenes
Vinylboronic acid pinacol ester is instrumental in the regio- and stereoselective synthesis of trisubstituted alkenes, which are common motifs in many biologically active molecules. sigmaaldrich.comsigmaaldrich.com Several catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.
One notable method involves a copper-catalyzed formal carboboration of alkynes. In this reaction, both a carbon-boron (C-B) bond and a carbon-carbon (C-C) bond are formed in a single catalytic cycle, yielding trisubstituted vinylboronic esters with high regioselectivity and syn-stereoselectivity. organic-chemistry.org Another approach utilizes a Zirconium-catalyzed carboalumination of terminal alkynes, followed by an in situ transmetalation with isopropoxy pinacolborane (i-PrOBpin). organic-chemistry.org This method provides an operationally simple and scalable route to trisubstituted alkenyl boronic esters with excellent regioselectivity and stereoselectivity. organic-chemistry.org Additionally, a palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron (B136004) with 1-alkenyl halides or triflates proceeds with complete retention of the double bond's configuration, offering another reliable route to these valuable intermediates. organic-chemistry.org
Enantio- and Diastereoselective Transformations
The development of enantio- and diastereoselective reactions using this compound and its derivatives has opened new avenues for creating chiral molecules. Asymmetric copper(I)-catalyzed borylation cyclization is one such method used to prepare cyclopropyl (B3062369) pinacol boronic ester derivatives. strath.ac.uk
Furthermore, chiral palladium complexes can catalyze the asymmetric cross-coupling of 1,1-bis(pinacolboronate) esters with bromoalkenes. This reaction generates allyl boronates with high levels of enantioselectivity, demonstrating the utility of boron-based reagents in creating stereogenic centers. organic-chemistry.org
Synthesis of Homoallylic Boronic Esters
Homoallylic boronic esters are valuable intermediates that can be further functionalized. Their synthesis can be achieved through reactions involving derivatives of this compound. For instance, the iridium-catalyzed borylation of cyclic alkenes can generate allylic boronates in situ. These intermediates then react with aldehydes to produce stereodefined homoallylic alcohols, showcasing a powerful method for constructing complex, stereochemically rich structures. organic-chemistry.org
Development of Novel Carbon-Carbon Bond Forming Reactions
This compound is a cornerstone reagent for a variety of powerful carbon-carbon bond-forming reactions that are central to organic synthesis. aablocks.com It is widely employed in Suzuki-Miyaura coupling reactions and can participate in Mizoroki-Heck reactions. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Its utility extends to cascade reactions, such as a "double" Heck-Mizoroki arylation that leads to β,β-diarylated vinyl boronates, which can be further reacted to form π-extended systems like conjugated dendrimers. sigmaaldrich.comsigmaaldrich.com
The reagent is also used in intramolecular Nozaki-Hiyama-Kishi reactions and stereoselective copper-catalyzed γ-selective and stereospecific couplings. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Research has also demonstrated the use of boronic esters in mediating carbon-carbon bond formation to create interlocked molecules like pseudorotaxanes and rotaxanes. nih.gov
Building Blocks for Natural Product Synthesis
The stability and reactivity of this compound and related compounds make them ideal building blocks in the total synthesis of natural products. organic-chemistry.org A general platform for synthesizing polyene motifs, which are present in over 75% of all polyene natural products, has been developed using an iterative cross-coupling strategy. nih.gov
In this strategy, a polyenyl pinacol boronic ester is coupled to a bifunctional halo MIDA boronate building block. The resulting product is then deprotected to generate a new, elongated pinacol boronic ester, ready for the next coupling round. nih.gov This iterative approach, using a small set of bifunctional building blocks, allows for the efficient and systematic construction of highly complex polyene natural products. nih.gov The use of pinacol esters is crucial, as they are more stable than the corresponding boronic acids, especially for complex polyenyl intermediates. nih.gov
Enabling Access to Conventionally Inaccessible Copolymers and Polymers
This compound (VBpin) serves as a unique monomer in radical polymerization, enabling the synthesis of copolymers that are difficult or impossible to create using conventional methods. researchgate.net A prime example is the synthesis of vinyl alcohol-styrene copolymers. rmit.edu.vnrsc.orgrsc.orgresearchgate.net Traditionally, vinyl acetate (B1210297) is used as a precursor monomer for vinyl alcohol, but its copolymerization with styrene (B11656) is inefficient. researchgate.netrmit.edu.vn
VBpin, however, exhibits more favorable copolymerization behavior with styrene. rsc.org The resulting poly(this compound-co-styrene) polymer can then be converted to the target poly(vinyl alcohol-co-styrene) via a post-polymerization oxidation reaction that replaces the boronic ester group with a hydroxyl group. researchgate.netrmit.edu.vnrsc.org This strategy allows for the synthesis of vinyl alcohol-styrene copolymers with a wide range of compositions, where the vinyl alcohol content can be tuned from 11% to 72%. rmit.edu.vnrsc.orgrsc.org The molar mass can be controlled by employing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rmit.edu.vnrsc.orgrsc.org This "side-chain replacement" approach provides access to a variety of previously inaccessible polymers. researchgate.net
Table 1: Monomer Reactivity Ratios for the Copolymerization of this compound (VBpin) with Styrene (St)
Side-Chain Replacement Strategy
The "side-chain replacement" strategy leverages this compound (VBpin) as a monomer in polymerization reactions to create novel polymers with tailored functionalities. This approach has paved the way for the synthesis of various polymers that were previously challenging to access through conventional methods. rsc.org
The core of this strategy involves the radical copolymerization of VBpin with other monomers. The resulting polymer possesses boryl side chains that can be subsequently transformed into a variety of functional groups. rsc.orgresearchgate.net This post-polymerization modification is a key advantage, offering a versatile platform for material design.
One of the most significant applications of this strategy is in the synthesis of poly(vinyl alcohol-co-styrene). researchgate.netnih.gov Traditionally, producing this copolymer is difficult due to the disparate reactivity of the precursor monomers. However, by copolymerizing VBpin and styrene, a well-defined copolymer is formed. The boronic ester side chains can then be oxidized to yield the desired vinyl alcohol units. nih.gov This method allows for precise control over the composition and, consequently, the material's properties.
The monomer reactivity ratios in the copolymerization of this compound with styrene have been determined, providing a quantitative understanding of the polymerization process. researchgate.net Furthermore, techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been successfully employed to control the molar mass of the resulting copolymers, a critical factor for many advanced applications. nih.govrsc.org
Table 1: Monomer Reactivity Ratios for the Copolymerization of this compound (VBpin) and Styrene (St)
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (VBpin) | r2 (St) |
| VBpin | Styrene | 0.25 | 3.77 |
This table is based on data from reference researchgate.net.
The versatility of the side-chain replacement strategy extends beyond the synthesis of vinyl alcohol copolymers. The carbon-boron bond of the boryl pendant groups can be cleaved and replaced with other elements, leading to a diverse range of materials, including poly(ethylene-co-acrylate). researchgate.net This ability to introduce different functionalities post-polymerization underscores the power and flexibility of using VBpin as a foundational building block in polymer chemistry. researchgate.net
Flow Chemistry Applications
The integration of this compound into flow chemistry processes represents a significant advancement in the practical application of this reagent. Flow chemistry, characterized by the use of continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While dedicated research on the flow chemistry of this compound is an emerging field, the extensive use of other boronic esters in continuous-flow Suzuki-Miyaura coupling reactions provides a strong precedent for its potential. rsc.orgmdpi.com
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and its adaptation to flow systems has been a major area of development. mdpi.com These systems often utilize packed-bed reactors containing a heterogeneous palladium catalyst. A solution of the aryl halide, boronic acid or ester, and a base is then passed through the heated reactor, yielding the cross-coupled product in a continuous stream. mdpi.com Given that this compound is a common substrate in Suzuki-Miyaura reactions for the introduction of a vinyl group, its application in such flow systems is a logical and promising extension. nih.govnih.gov
Research on the flow synthesis of arylboronic esters has demonstrated the feasibility of preparing these compounds in integrated microreactor systems and using them directly in subsequent Suzuki-Miyaura couplings. rsc.org This "in-line" approach, where synthesis and subsequent reaction occur in a continuous sequence, is a key advantage of flow chemistry, minimizing the handling of potentially unstable intermediates.
The development of robust, solid-supported catalysts is crucial for the success of continuous-flow cross-coupling reactions. Various supported palladium catalysts have been shown to be effective for the Suzuki-Miyaura coupling of a wide range of boronic acids and esters in flow, indicating a high degree of functional group tolerance that would likely extend to this compound. mdpi.com
Table 2: Examples of Boronic Esters in Flow Chemistry Applications
| Reaction Type | Boronic Ester Type | Key Advantages of Flow Process |
| Suzuki-Miyaura Coupling | Arylboronic Esters | Integrated synthesis and coupling, enhanced safety |
| Suzuki-Miyaura Coupling | Various Aryl and Heteroaryl Boronic Esters | High throughput, catalyst recyclability, process automation |
The potential benefits of using this compound in flow chemistry are substantial. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields, improved selectivity, and a better safety profile, particularly for exothermic reactions. As research in this area continues, the development of optimized flow protocols for reactions involving this compound is anticipated to further broaden its utility in both academic and industrial settings.
Broader Research Implications
Contribution to Sustainable Chemistry
The growing emphasis on green chemistry has highlighted the importance of developing chemical processes that are both efficient and environmentally benign. Vinylboronic acid pinacol (B44631) ester aligns with these principles, primarily through its application in atom-economical reactions.
Atom-Efficient Processes: Atom economy is a core concept in green chemistry that focuses on maximizing the incorporation of all materials from the starting reagents into the final product, thereby minimizing waste at a molecular level. acs.orgwikipedia.org Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable. acs.org Vinylboronic acid pinacol ester is a key participant in the Suzuki-Miyaura coupling reaction, a powerful method for carbon-carbon bond formation. scientificlabs.co.uksigmaaldrich.comnih.gov This reaction is celebrated for its high atom economy, as the boron-containing byproducts are generally non-toxic and easily separable.
The use of boronic esters like this compound represents a significant move towards safer and more sustainable chemical synthesis. mdpi.com Historically, similar transformations often relied on organotin compounds, which are known for their toxicity. mdpi.com The development of stable and less toxic boronate esters provides a viable and greener alternative, reducing the environmental impact of synthetic processes. mdpi.com
| Reaction Type | Role of this compound | Contribution to Sustainability |
| Suzuki-Miyaura Coupling | Vinyl group donor | High atom economy, avoids toxic organotin reagents. acs.orgnih.govmdpi.com |
| Mizoroki-Heck Reaction | Vinylating agent in cascade reactions | Efficient C-C bond formation, potential for high atom economy. scientificlabs.co.uksigmaaldrich.com |
Advancements in Catalysis and Reaction Design
The unique properties of this compound have been instrumental in the development of novel catalytic systems and the sophisticated design of chemical reactions. Its vacant p-orbital on the boron atom allows for unique interactions and stabilization of reactive intermediates, which has been leveraged to design new vinyl monomers and catalysts. researchgate.net
Key Catalytic Applications and Reaction Designs:
Polymer-Based Catalysis: Copolymers of this compound and maleic anhydride (B1165640) have been shown to catalyze direct dehydrative esterification. researchgate.net The catalytic activity stems from the Lewis acidic boron atom activating the neighboring maleic anhydride unit, mimicking an enzyme-like cooperative mechanism. researchgate.netresearchgate.net
Photoredox Catalysis: This compound has been successfully employed in visible-light-mediated photoredox catalysis. nih.gov A novel activation method allows boronic esters to react under photoredox conditions, expanding the scope of carbon radical chemistry for efficient C(sp²)–C(sp³) cross-couplings. nih.gov This approach has been used for the allylation of N-heterocycles. nih.gov Furthermore, a catalytic protodeboronation of alkyl pinacol boronic esters has been developed using photoredox catalysis. nih.gov
Versatile Coupling Reactions: Beyond the Suzuki-Miyaura reaction, this compound is a reagent in Mizoroki-Heck cascade reactions, intramolecular Nozaki-Hiyama-Kishi reactions, and stereoselective copper-catalyzed couplings. scientificlabs.co.uksigmaaldrich.com Its application in a "double" Heck-Mizoroki arylation has been used to synthesize β,β-diarylated vinyl boronates, which are precursors to π-extended conjugated dendrimers. scientificlabs.co.uk
Future Directions in Organoboron Chemistry
The stability and versatility of this compound continue to push the boundaries of organoboron chemistry. nih.gov Research is increasingly focused on leveraging this compound to access novel molecular structures and to develop unprecedented synthetic transformations.
Emerging Research Areas:
Novel Polymer Synthesis: this compound serves as a monomer in radical polymerizations. researchgate.netrsc.org This allows for the creation of polymers with boron atoms directly attached to the main chain. researchgate.net Subsequent transformation of the boryl side chains enables the synthesis of novel polymers, such as vinyl alcohol-styrene copolymers, that are difficult to produce by conventional methods. researchgate.netresearchgate.netresearchgate.net
Complex Molecule Synthesis: Methodologies are being developed to convert synthetically accessible materials into more complex structures, such as the one-pot synthesis of cyclopropyl (B3062369) boronic acid pinacol esters from propargylic silyl (B83357) ethers. strath.ac.uk This opens up access to a range of complex building blocks for drug discovery and materials science. strath.ac.uk
Advanced Radical Chemistry: The ability to generate radicals from stable boronic esters under mild photoredox conditions is a significant advancement. nih.gov Future work will likely expand the scope of these radical reactions, enabling new types of bond formations and the synthesis of increasingly complex target molecules. This includes the iron-catalyzed addition of alkyl radicals to ethynylboronic acid pinacol ester to stereoselectively form Z-vinyl boronates. organic-chemistry.org
| Research Area | Application of this compound | Potential Impact |
| Polymer Chemistry | Monomer in radical copolymerization. researchgate.netrsc.org | Synthesis of novel functional polymers with tunable properties. researchgate.net |
| Photoredox Catalysis | Precursor for radical generation. nih.gov | Development of new, efficient C-C bond-forming reactions under mild conditions. nih.gov |
| Complex Synthesis | Key building block for multi-step synthesis. strath.ac.uk | Access to complex and diverse molecular scaffolds for various applications. strath.ac.uk |
Integration with Other Synthetic Methodologies
A key strength of this compound is its seamless integration into multi-step and tandem synthetic sequences, enabling the efficient construction of complex molecules that would otherwise be difficult to synthesize.
Examples of Integrated Methodologies:
Cascade and Tandem Reactions: It is utilized in cascade reactions, such as the Mizoroki-Heck reaction, where multiple bond-forming events occur in a single pot. scientificlabs.co.uksigmaaldrich.com It is also used in tandem sequences, for example, a copper-catalyzed hydroboration followed by a visible-light-mediated isomerization to achieve a formal anti-hydroboration of alkynes. organic-chemistry.org
Stereodivergent Synthesis: A powerful, transition-metal-free method for the stereodivergent coupling of vinyl halides with boronic esters has been developed. nih.gov By choosing between electrophilic iodination for anti-elimination or selenation for syn-elimination, either the E or Z alkene can be selectively synthesized from a single vinyl halide isomer with high stereospecificity. nih.gov
Homologation Strategies: The compound can be integrated with other well-established methodologies like the Matteson homologation. nih.gov A sequence involving hydroboration followed by a Matteson-CH₂-homologation and a final photoredox-catalyzed protodeboronation allows for the formal anti-Markovnikov hydromethylation of alkenes, a previously challenging transformation. nih.govresearchgate.net This has been applied in the formal total syntheses of natural products like δ-(R)-coniceine and indolizidine 209B. nih.govresearchgate.net
This ability to be integrated into diverse and complex synthetic plans underscores the indispensable role of this compound as a versatile tool in the modern synthetic chemist's arsenal.
Analytical and Characterization Techniques in Research on this compound
The study and application of this compound, a key building block in organic synthesis, rely heavily on a suite of sophisticated analytical and characterization techniques. These methods are essential for confirming the structure, assessing purity, and understanding the reactivity of this compound and its derivatives. This article details the primary analytical techniques employed in the research of this compound.
Analytical and Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of vinylboronic acid pinacol (B44631) ester and its reaction products. nih.govrsc.org Researchers utilize ¹H, ¹³C, and ¹¹B NMR to obtain detailed information about the molecular framework. nih.govacs.orgrsc.org
¹H NMR Spectroscopy provides information on the proton environment in the molecule. For vinylboronic acid pinacol ester and its derivatives, ¹H NMR is used to identify the vinyl protons and the methyl protons of the pinacol group. nih.govrsc.org The chemical shifts (δ) and coupling constants (J) are characteristic of the compound's structure. nih.gov For instance, in the synthesis of (E)-alkenylboronic acid pinacol esters, the chemical shifts of the vinylic and pinacol protons are clearly identified. nih.gov
¹³C NMR Spectroscopy is employed to identify the carbon skeleton of the molecule. nih.gov In studies of this compound derivatives, ¹³C NMR spectra provide signals for the vinyl carbons, the quaternary carbons of the pinacol group, and the methyl carbons. nih.govrsc.org Notably, the carbon atom directly bonded to the boron atom often shows a weak or unobserved signal due to quadrupolar relaxation. nih.govrsc.org
¹¹B NMR Spectroscopy is particularly useful for studying boron-containing compounds. researchgate.netnsf.govsdsu.edu This technique provides information about the coordination state of the boron atom. acs.orgresearchgate.net For this compound, the sp²-hybridized boron atom gives a characteristic chemical shift. acs.orgnsf.gov Changes in this chemical shift can indicate reactions at the boron center, such as the formation of boronate complexes. researchgate.netnsf.gov Solid-state ¹¹B NMR has also been used to investigate the structure and dynamics of polymers derived from this compound, revealing changes in the boron environment upon heating. researchgate.net
Table 1: Representative NMR Data for this compound Derivatives
Chromatographic Methods (e.g., GC, LC)
Chromatographic techniques are indispensable for the purification and purity assessment of this compound. nih.govresearchgate.netchromatographyonline.com Both Gas Chromatography (GC) and Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), are routinely used. researchgate.netchromatographyonline.comnih.gov
Gas Chromatography (GC) can be employed for the analysis of this compound, often to determine purity. fishersci.com For instance, the purity of commercial samples of this compound can be assayed by GC. fishersci.com In some cases, derivatization is used to improve the detection of related boronic acid impurities by GC-MS. chromatographyonline.com
Liquid Chromatography (LC) , especially reversed-phase HPLC (RP-HPLC), is widely used for the analysis of boronic acid pinacol esters. researchgate.netnih.govbohrium.comresearchgate.net However, a significant challenge in the RP-HPLC analysis of these compounds is their susceptibility to on-column hydrolysis to the corresponding boronic acids. researchgate.netnih.govbohrium.comresearchgate.net This degradation can complicate accurate purity analysis. nih.govbohrium.com
Research has focused on optimizing HPLC conditions to minimize this hydrolysis. researchgate.netnih.govbohrium.com Key findings include:
Stationary Phase: The choice of the HPLC column has a major impact. Columns with low residual silanol (B1196071) activity, such as the Waters XTerra MS C18, have been shown to be optimal for minimizing on-column hydrolysis. researchgate.netbohrium.com
Mobile Phase: The composition of the mobile phase is also critical. Using aprotic solvents like acetonitrile (B52724) for sample preparation and avoiding acidic modifiers like formic acid in the mobile phase can significantly reduce hydrolysis. researchgate.netbohrium.com In some cases, highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent have been successfully used to stabilize reactive pinacolboronate esters during analysis. nih.gov
Temperature: Column temperature has been found to have a minor effect on the rate of hydrolysis compared to the stationary and mobile phases. bohrium.com
Flash chromatography is also a standard method for the purification of this compound and its derivatives after synthesis. nih.gov
Table 2: Chromatographic Conditions for Analysis of Boronic Pinacol Esters
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state. While the crystal structure of this compound itself is not detailed in the provided research, this technique has been applied to various derivatives of boronic acids and their pinacol esters. researchgate.netnih.govwiley-vch.de For example, single-crystal X-ray structures have been reported for activated aryl pinacol boronic esters involved in iron-catalyzed Suzuki biaryl cross-coupling reactions. researchgate.net These structural studies provide definitive proof of the molecular connectivity and stereochemistry, which is crucial for understanding reaction mechanisms and the properties of the compounds. researchgate.net The analysis of boronic acid derivatives has shown that they often form hydrogen-bonded dimers or extended networks in the solid state. wiley-vch.de
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. rsc.orggrafiati.comnih.gov In the context of research involving boronic esters, EPR spectroscopy has been used to study reaction mechanisms that proceed through radical intermediates. rsc.org For instance, in a study on transition-metal-free three-component couplings of secondary and tertiary boronic esters, EPR spectroscopy, in conjunction with a spin trapping experiment, was used to observe a trifluoromethyl radical, supporting a radical propagation cycle mechanism. rsc.org While direct EPR studies on this compound itself are not commonly reported in the provided literature, the technique is a valuable tool for investigating its participation in radical-mediated transformations.
Mass Spectrometry (e.g., MALDI-TOF-MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) with soft ionization techniques like Electrospray Ionization (ESI) is frequently used to confirm the identity of newly synthesized (E)-alkenylboronic acid pinacol esters. nih.gov This method provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. nih.govrsc.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for the characterization of synthetic polymers. nih.govshimadzu.comyoutube.combruker.comwpmucdn.com As this compound can be used as a monomer in polymerization reactions, MALDI-TOF-MS is employed to analyze the resulting polymers. rsc.orgresearchgate.net This technique provides information on the absolute molecular weight distribution, the mass of the repeating monomer unit, and the structure of the polymer end-groups. nih.govyoutube.combruker.com MALDI-TOF-MS is particularly advantageous for polymer analysis because it generates ions with minimal fragmentation, allowing for a clear interpretation of the polymer's structure and dispersity. nih.govwpmucdn.com
Table 3: Compound Names Mentioned in the Article
Q & A
Q. Basic
- NMR spectroscopy : <sup>11</sup>B NMR (δ ~30 ppm for boronic esters) and <sup>1</sup>H NMR (vinyl protons at δ 5.5–6.5 ppm) confirm structure .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> for C8H15BO2) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, with retention time compared to authentic standards .
How can Suzuki-Miyaura cross-coupling reactions using this compound be optimized to minimize homocoupling byproducts?
Advanced
Homocoupling (e.g., forming biphenyl derivatives) arises from oxidative conditions or catalyst inefficiency. Mitigation strategies:
- Catalyst selection : Use Pd(PPh3)4 or SPhos-Pd-G3 for higher turnover and reduced side reactions.
- Base optimization : K2CO3 or Cs2CO3 in biphasic systems (toluene/water) improves coupling efficiency .
- Oxygen exclusion : Degas solvents and operate under inert atmosphere to prevent oxidation of boronate intermediates .
What factors contribute to contradictory reports on reaction yields in this compound-mediated transformations?
Advanced
Discrepancies often stem from:
- Substrate electronic effects : Electron-deficient aryl halides couple faster but may promote protodeboronation .
- Solvent purity : Trace water in THF or DMF accelerates hydrolysis, reducing effective boronate concentration .
- Catalyst loading : Low Pd(0) concentrations (<1 mol%) increase side reactions, while excess ligand (e.g., SPhos) stabilizes active species .
- Quenching methods : Rapid workup (e.g., acidic conditions) may precipitate unreacted boronate, skewing yield calculations .
How does the steric and electronic environment of this compound influence its reactivity in non-Suzuki reactions?
Q. Advanced
- Steric effects : The pinacol ester’s bulky substituents hinder nucleophilic attack at boron, making it less reactive toward electrophiles compared to unprotected boronic acids. This steric shielding is advantageous in Chan-Lam couplings .
- Electronic effects : The electron-donating pinacol group stabilizes the boron center, reducing Lewis acidity and slowing transmetallation in certain Pd-catalyzed reactions. This necessitates stronger bases (e.g., NaOtBu) to activate the boronate .
What are the challenges in quantifying this compound in complex reaction mixtures, and how can they be addressed?
Q. Advanced
- Interference from byproducts : Degradation products (e.g., boroxines) overlap chromatographically. Use <sup>11</sup>B NMR or derivatization with diols to differentiate species .
- Low UV absorbance : Employ post-column derivatization with fluorescent tags (e.g., 2-naphthaleneboronic acid) for enhanced detection in HPLC .
- Quantitative <sup>1</sup>H NMR : Integrate vinyl proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate concentration determination .
What novel applications of this compound are emerging in polymer chemistry or materials science?
Q. Advanced
- Controlled polymerization : Acts as a chain-transfer agent in RAFT polymerization to introduce terminal vinyl groups for post-polymerization modifications .
- MOF synthesis : Serves as a linker in metal-organic frameworks (MOFs) via Suzuki coupling to aryl halide-functionalized nodes, enabling porosity tuning .
How can computational methods aid in predicting the reactivity of this compound in new reaction systems?
Q. Advanced
- DFT calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., α- vs. β-vinyl addition) .
- Solvent effect simulations : COSMO-RS models optimize solvent/base combinations by estimating solvation energies of intermediates .
What protocols ensure reproducibility in kinetic studies involving this compound?
Q. Advanced
- Stopped-flow techniques : Monitor fast transmetallation steps in Suzuki reactions under pseudo-first-order conditions .
- In situ IR spectroscopy : Track boronate consumption via B-O stretching vibrations (1350–1450 cm<sup>−1</sup>) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
